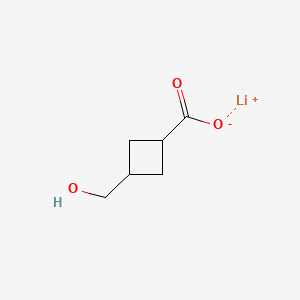

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a lithium salt characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylate moiety. Its lithium ion enhances solubility in polar solvents, while the carboxylate group enables ionic interactions, making it relevant in ionic conductors or bioactive formulations .

Properties

Molecular Formula |

C6H9LiO3 |

|---|---|

Molecular Weight |

136.1 g/mol |

IUPAC Name |

lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |

InChI Key |

RRBUJBFHLFRJGI-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1C(CC1C(=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carboxylate group can be reduced to form an alcohol.

Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.

Major Products Formed

Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate

Reduction: 3-(Hydroxymethyl)cyclobutanol

Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates

Scientific Research Applications

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Lithium Phenyl-2,4,6-Trimethylbenzoylphosphinate

Structural Differences :

- Lithium Phenyl-2,4,6-Trimethylbenzoylphosphinate : Contains a benzoylphosphinate group with aromatic substituents, offering UV-crosslinking properties.

- Target Compound : Features a cyclobutane backbone with hydroxymethyl and carboxylate groups, favoring hydrogen bonding and ionic conductivity.

Table 1: Functional Group and Application Comparison

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

Structural Similarities :

- Both compounds share a cyclobutane core.

- Differences: The methylamino and ester groups in the hydrochloride derivative contrast with the hydroxymethyl and carboxylate groups in the target compound.

Reactivity and Stability :

- The hydrochloride derivative’s methylamino group may enhance nucleophilicity, whereas the hydroxymethyl group in the target compound could increase hydrophilicity and hydrogen-bonding capacity .

- NMR data for the hydrochloride derivative (δ 2.29 ppm for methyl groups) suggests distinct spectroscopic signatures compared to the target compound, which would exhibit peaks for hydroxymethyl protons (~δ 3.5–4.5 ppm) .

Lithium Chloride (LiCl)

Ionic Properties :

Table 2: Solubility and Ionic Behavior

| Compound | Solubility in Water | Ionic Conductivity |

|---|---|---|

| Lithium chloride | 63.2 g/100 mL (20°C) | High |

| This compound | Moderate (estimated) | Moderate (carboxylate hindrance) |

Research Findings and Hypotheses

- Synthetic Routes : Patent methods for cyclobutane derivatives (e.g., ethyl acetate recrystallization in Reference Example 87) could be adapted for the target compound’s synthesis .

- Biomedical Potential: Cyclobutane rings are explored in drug design for conformational restriction; the hydroxymethyl group may improve bioavailability compared to methylamino analogs .

- The target compound’s stability vs. LiCl’s hygroscopicity merits exploration .

Biological Activity

Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from 3-(hydroxymethyl)cyclobutanecarboxylic acid, featuring a cyclobutane ring with a hydroxymethyl group and a carboxylic acid functional group. The incorporation of lithium enhances the compound's solubility and bioactivity, making it significant in various biological applications. The molecular formula is approximately with a molecular weight of around 130.14 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Neurotransmitter Modulation : The lithium ion may influence neurotransmitter levels in the brain, which is critical for mood regulation and mental health.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory and analgesic properties, potentially beneficial in treating various inflammatory conditions.

- Receptor Interaction : Interaction studies indicate that it may bind to specific biological receptors, influencing neurotransmitter systems and modulating their activity.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Preliminary Studies : Initial research indicates that compounds within this class may possess anti-inflammatory properties, with lithium enhancing these effects by modulating neurotransmitter levels.

- Pharmacokinetics : Studies are ongoing to understand the pharmacokinetics and pharmacodynamics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles.

- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in treating mood disorders, leveraging lithium's established efficacy in psychiatric medicine.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxymethyl group, carboxylic acid | Enhanced solubility and potential bioactivity |

| Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | Fluoro group instead of hydroxymethyl | Increased binding affinity to biological targets |

| Ethyl 3-chloro-3-(hydroxymethyl)cyclobutane-1-carboxylate | Chlorine instead of fluorine | Different reactivity patterns due to chlorine properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.